

synthesis of atriopeptin analog I solid-phase peptide synthesis

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Compound Focus: atriopeptin analog I

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Standard Fmoc-SPPS Protocol for Peptide Synthesis

The table below outlines a typical cycle for the stepwise synthesis of a peptide chain on solid support, based on the widely used Fmoc/t-Butyl (Fmoc/tBu) strategy [1] [2].

Step	Operation	Reagents & Purpose	Duration & Conditions
1	Deprotection	20-25% Piperidine in DMF Removes the Fmoc group from the N-terminus of the resin-bound peptide to expose the free amine for the next coupling [1]. Multiple brief treatments (e.g., 1-3 min & 5-10 min) or a single treatment for 5-10 minutes [2].	
2	Washing	DMF (Dimethylformamide) Removes the deprotection reagent and by-products to prevent them from interfering with the coupling reaction [1]. Typically 3-6 washes.	
3	Coupling	~4-fold excess of Fmoc-Amino Acid Aminium-based coupling reagent (e.g., HBTU, HATU) Base (e.g., DIPEA, NMM) Activates the carboxyl group of the incoming amino acid to form a peptide bond with the free amine on the resin [1] [2]. 30-60 minutes at room temperature. For difficult couplings, extended time, elevated temperature (e.g., 50°C for 10 min), or double coupling may be used [3].	
4	Washing	DMF Clears excess coupling reagents and amino acids from the resin. Typically 3-6 washes.	

This cycle is repeated for each amino acid added to the growing peptide chain in a C- to N-terminal direction [1].

Strategies for Challenging Sequences

The synthesis of long or structurally complex peptides like atriopeptin can face challenges such as on-resin aggregation, leading to incomplete couplings and low yields [2]. The following strategies can help overcome these issues:

- **Optimized Coupling Conditions:** For sequences prone to aggregation or containing sensitive amino acids (e.g., arylglycines), using alternative coupling reagents like **DIC/Oxyma** and performing couplings at an **elevated temperature (e.g., 50°C)** can significantly improve purity and yield [3].
- **Incorporation of Pseudoproline Dipeptides:** These derivatives, when added at strategic points in the sequence, can disrupt the formation of secondary structures like β -sheets that cause aggregation. They are converted to a standard serine or threonine residue during the final cleavage [2].
- **Choice of Solid Support:** Switching from standard polystyrene resins to more hydrophilic options like **PEG-modified polystyrene** or **polyamide** resins can improve solvation of the growing peptide chain and reduce aggregation [2].
- **Microwave Assistance:** Using microwave irradiation during coupling and deprotection steps can enhance reaction kinetics and reduce synthesis time, often with improved crude purity [3].

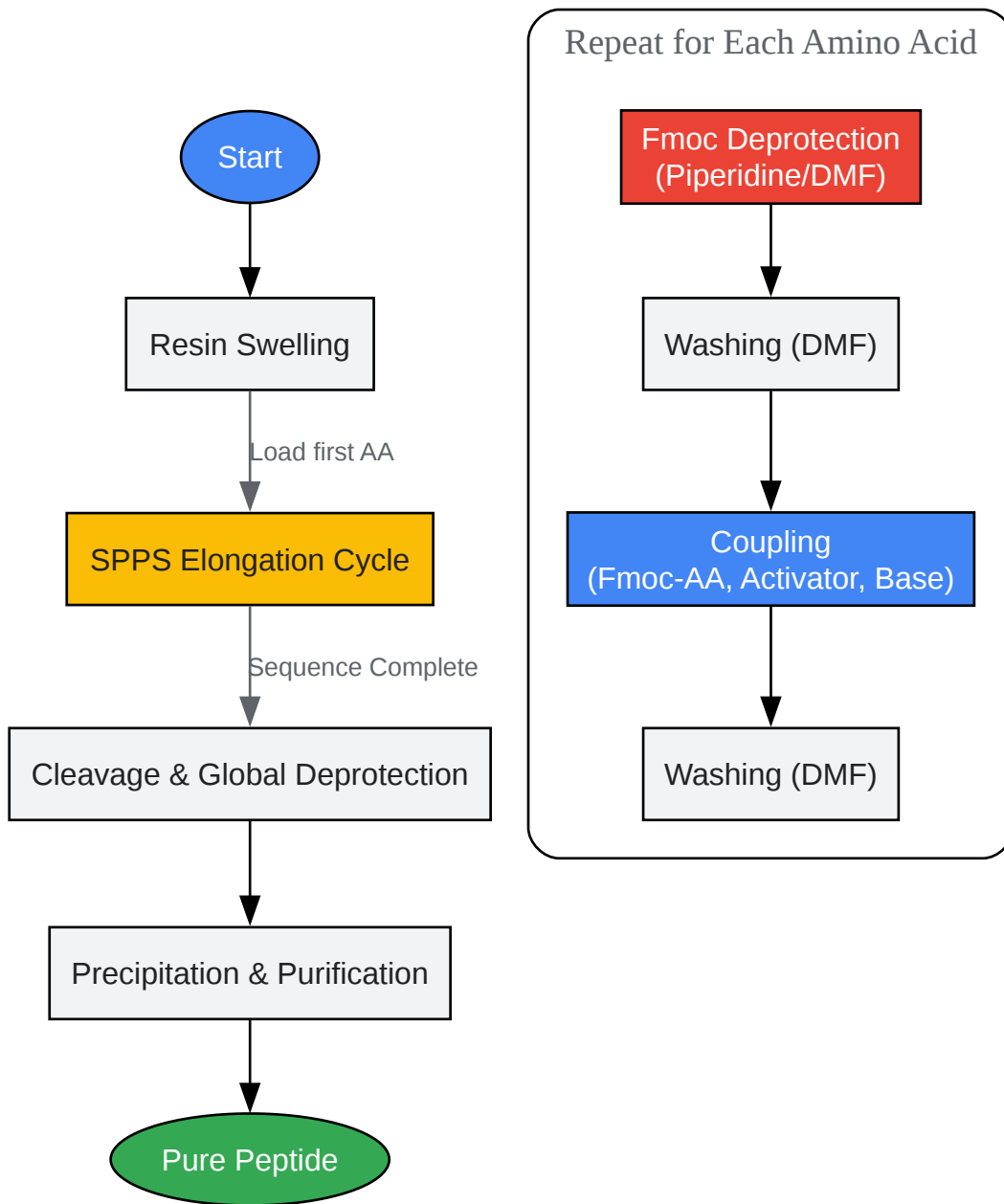
Final Cleavage and Side-Chain Deprotection

Once the full sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed [1].

- **Standard Cleavage Cocktail:** A typical mixture is **Trifluoroacetic acid (TFA)** with various scavengers (e.g., **water**, **triisopropylsilane**) to prevent side reactions during the acidolysis step [1].
- **Post-Cleavage Processing:** After cleavage, the peptide is precipitated and washed with cold diethyl ether, then purified, typically by **reversed-phase high-performance liquid chromatography (RP-HPLC)**, and characterized by **mass spectrometry** [3].

Workflow Visualization

The following diagram summarizes the entire SPPS process, from initial setup to final product.



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